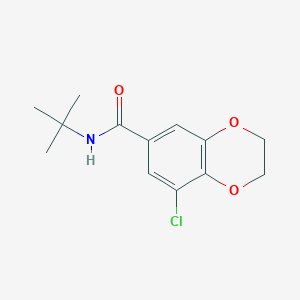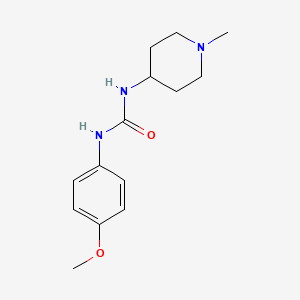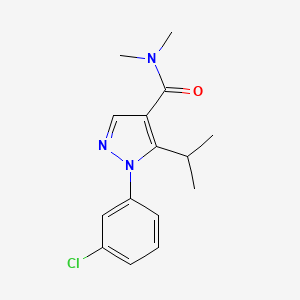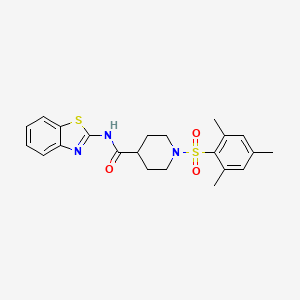![molecular formula C15H19FN4O B7537423 1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea](/img/structure/B7537423.png)
1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea is a chemical compound that has gained significant interest in scientific research due to its potential use in various fields, such as medicine and agriculture. This compound is known for its unique properties, including its mechanism of action and biochemical effects, which make it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of 1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. This inhibition leads to the suppression of cancer cell growth and the control of weed growth in agriculture.
Biochemical and Physiological Effects
1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth. In agriculture, it has been shown to inhibit the activity of certain enzymes in plants, leading to the control of weed growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea in lab experiments include its high potency and specificity, making it a useful tool for investigating the mechanisms of cancer cell growth and weed growth in plants. However, its limitations include its potential toxicity and the need for further investigation to fully understand its mechanism of action.
Direcciones Futuras
For research on 1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea include investigating its potential use in combination with other cancer treatments, as well as its potential use in other fields, such as agriculture and environmental science. Additionally, further investigation is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea involves the reaction of 3-Fluoro-4-methylbenzyl chloride and 1,3,5-trimethylpyrazole-4-carboxylic acid, followed by the addition of urea. This method has been optimized to produce high yields of the compound and has been used in various studies.
Aplicaciones Científicas De Investigación
1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea has been extensively studied for its potential use in medicine, particularly in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further investigation. Additionally, this compound has been investigated for its potential use in agriculture as a herbicide and has been shown to be effective in controlling the growth of weeds.
Propiedades
IUPAC Name |
1-[(3-fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-9-5-6-12(7-13(9)16)8-17-15(21)18-14-10(2)19-20(4)11(14)3/h5-7H,8H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJDWQZAUYMTSDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)NC2=C(N(N=C2C)C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Fluoro-4-methylphenyl)methyl]-3-(1,3,5-trimethylpyrazol-4-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-Methylphenyl)-1,3-oxazol-2-yl]-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7537341.png)
![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)




![1-(4-methoxyphenyl)-3-[(1S)-1-(4-sulfamoylphenyl)ethyl]urea](/img/structure/B7537377.png)

![3-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7537381.png)
![N-[2-(dimethylamino)phenyl]furan-2-carboxamide](/img/structure/B7537395.png)
![(2S)-1-[[1-(3,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol](/img/structure/B7537398.png)

![N-(2,4-dichlorophenyl)-2-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]acetamide](/img/structure/B7537413.png)
